molecular formula C18H21BO2 B1341837 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 912844-88-3

2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1341837
CAS No.: 912844-88-3
M. Wt: 280.2 g/mol
InChI Key: UUMDSELMDKINPL-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a biphenyl group attached to a dioxaborolane ring. This compound is widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of 3-Biphenylboronic acid pinacol ester is the programmed cell death protein 1/programmed cell death 1 ligand 1 (PD-1/PD-L1) interaction . This interaction plays a crucial role in cancer immunotherapy . The PD-1/PD-L1 interaction is a major strategy for cancer immunotherapy, and blocking this interaction can lead to the recovery of a significant subset of cancer patients .

Mode of Action

The compound interacts with its targets by binding to the PD-1/PD-L1 interaction site , thereby blocking the interaction . This blocking action inhibits the PD-1/PD-L1 interaction, which is a key mechanism in the immune evasion of cancer cells . By blocking this interaction, the compound can restore the activity of T cells, leading to the durable recovery of a significant subset of cancer patients .

Biochemical Pathways

The compound affects the protocatechuate (PCA) 4,5-cleavage pathway and multiple 3-O-methylgallate (3MGA) catabolic pathways . These pathways are involved in the degradation of various lignin-related biaryls and monoaryls, including β-aryl ether and biphenyl . The compound’s action on these pathways leads to the degradation of these compounds, contributing to the overall metabolic activity of the cell .

Pharmacokinetics

The pharmacokinetics of the compound involve the processes of absorption, distribution, metabolism, and excretion (ADME) . After administration, the compound is absorbed into the systemic circulation. It is then distributed throughout the body, where it interacts with its targets. The compound is metabolized, often resulting in the formation of metabolites . Finally, the compound and its metabolites are excreted from the body .

Result of Action

The result of the compound’s action is the blockade of the PD-1/PD-L1 interaction , which can lead to the restoration of T cell activity . This restoration of T cell activity can result in the durable recovery of a significant subset of cancer patients . Additionally, the compound’s action on the PCA 4,5-cleavage pathway and multiple 3MGA catabolic pathways leads to the degradation of various lignin-related biaryls and monoaryls .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromobiphenyl with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form biphenyl derivatives.

    Substitution: The boronic ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds in dry ether or THF.

Major Products

The major products formed from these reactions include biphenyl derivatives, boronic acids, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules and metal ions.

    Medicine: It serves as a building block in the synthesis of drug candidates and bioactive molecules.

    Industry: The compound is used in the production of polymers, electronic materials, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
  • 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-([1,1’-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its biphenyl group, which provides enhanced stability and reactivity in cross-coupling reactions compared to simpler boronic esters. This makes it a valuable reagent in the synthesis of complex organic molecules.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-phenylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-12-8-11-15(13-16)14-9-6-5-7-10-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDSELMDKINPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20591682
Record name 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912844-88-3
Record name 2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20591682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-([1,1'-Biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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